5-(4-Iodobenzene-1-sulfonyl)quinolin-8-ol
Description
Structure
3D Structure
Properties
CAS No. |
61430-94-2 |
|---|---|
Molecular Formula |
C15H10INO3S |
Molecular Weight |
411.2 g/mol |
IUPAC Name |
5-(4-iodophenyl)sulfonylquinolin-8-ol |
InChI |
InChI=1S/C15H10INO3S/c16-10-3-5-11(6-4-10)21(19,20)14-8-7-13(18)15-12(14)2-1-9-17-15/h1-9,18H |
InChI Key |
YTWNHODOXQJSID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Structure Activity Relationships Sar and Computational Chemistry in the Research of 5 4 Iodobenzene 1 Sulfonyl Quinolin 8 Ol Derivatives
Impact of Substituent Modifications on Biological Activity
The biological profile of 5-(4-Iodobenzene-1-sulfonyl)quinolin-8-ol is intrinsically linked to its three-dimensional structure and the electronic properties conferred by its constituent parts. Modifications to any of the core moieties can lead to significant changes in activity, selectivity, and pharmacokinetic properties.
The 4-iodophenyl group plays a crucial role in defining the pharmacological profile of the parent molecule. Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties.
Research on related quinoline-based sulfonamides has demonstrated that the position of substituents on the phenyl ring is critical. In one study, grafting a sulfamoyl group at the para-position of an anilinoquinoline scaffold, analogous to the 4-iodo position in the subject compound, was found to be more beneficial for the inhibitory activity against human carbonic anhydrase (hCA) IX than substitutions at the ortho- or meta-positions. nih.gov
The nature of the halogen itself is also a key determinant of activity. The negative impact on activity from bulky 5-substituents on the quinoline (B57606) ring can be counteracted by the positive contributions of lipophilic and electron-withdrawing groups on an attached moiety. nih.gov Iodine, being the largest and most lipophilic of the common halogens, can significantly enhance binding to hydrophobic pockets within a target protein. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute to binding affinity and specificity.
Table 1: Impact of Halogen Substitution on Biological Activity in Related Quinoline Derivatives
| Substitution | Position | Observed Effect on Activity | Rationale |
|---|---|---|---|
| Chloro | para (on phenyl ring) | As active as the parent 8-hydroxyquinoline (B1678124) in antiplaque activity. nih.gov | Balances steric hindrance with positive lipophilic and electron-withdrawing contributions. nih.gov |
| Iodo | para (on phenyl ring) | Generally enhances lipophilicity; potential for halogen bonding. | The large size and high polarizability of iodine can lead to specific, favorable interactions. |
The sulfonamide (-SO2-) linkage is a cornerstone of many therapeutic agents and is more than a simple spacer. It serves as a rigid linker that correctly orients the phenyl and quinoline rings relative to each other. This specific geometry is often crucial for fitting into a defined receptor binding site. The sulfonamide group is also a potent hydrogen bond acceptor and can participate in critical interactions that anchor the molecule to its target. rsc.org In many cases, particularly with metalloenzymes, the sulfonamide moiety acts as a chelating group, binding to a catalytic metal ion (e.g., zinc) in the active site. nih.gov
Studies involving linker modification in similar quinoline-based sulfonamides have shown that this component is sensitive to change. For example, a linker elongation approach, where an amino linker was replaced by a hydrazide, failed to improve inhibitory activity against hCA IX, indicating that the specific length and conformational properties of the linker are finely tuned for optimal target engagement. nih.gov
The quinoline ring system is a "privileged scaffold" found in numerous natural and synthetic biologically active compounds. biointerfaceresearch.comnih.gov Substitutions on this ring system profoundly affect activity.
C-8 Position : The hydroxyl group at the C-8 position (8-OH) is a well-established metal-chelating moiety. mdpi.com This feature is often critical for the mechanism of action, particularly for enzymes that utilize a metal cofactor. The methylation of this group to protect it has been used in synthetic strategies to prevent interference with catalysts, highlighting its reactive nature. mdpi.com
C-5 Position : The subject compound features the sulfonyl linkage at the C-5 position. This position is electronically and sterically significant. Electrophilic substitution reactions on the quinoline ring, such as nitration, preferentially occur at the C-5 and C-8 positions. stackexchange.comquora.com Structure-activity relationship studies on 5-substituted 8-hydroxyquinolines have revealed that smaller substituents at the C-5 position tend to result in more active compounds, suggesting a potential for steric hindrance with larger groups. nih.gov However, this can be offset by favorable electronic and lipophilic properties. nih.gov In some anticancer derivatives, methyl substitution at C-5 showed more potent activity than at C-6. biointerfaceresearch.com
C-7 Position : The C-7 position is another common site for modification. In one series of coumarin-quinoline hybrids, the introduction of a diethylamine (B46881) group at the C-7 position led to significant acetylcholinesterase (AChE) binding affinity, suggesting this position can be modified to tune activity against different targets. nih.gov
Table 2: Influence of Quinoline Ring Substitution on Biological Activity
| Position | Substituent | General Impact on Activity |
|---|---|---|
| C-5 | Large Groups (e.g., -SO2-Aryl) | Can introduce steric hindrance, but may be balanced by favorable interactions of the aryl group. nih.gov |
| C-7 | Electron-donating groups | Can be important for binding affinity, with effects varying based on the specific group and target. nih.gov |
| C-8 | Hydroxyl (-OH) | Acts as a critical metal-chelating group, often essential for the mechanism of action. mdpi.com |
In Silico Studies and Molecular Modeling
Computational chemistry provides powerful tools to investigate the interactions of molecules like this compound at an atomic level, guiding the rational design of more potent and selective derivatives.
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a receptor. nih.gov This technique is widely used to understand the SAR of quinoline derivatives. nih.govmdpi.com For a derivative of this compound, docking simulations can elucidate the specific binding mode and identify key intermolecular interactions.
A typical docking study would predict that:
The 8-hydroxyquinoline moiety chelates with a metal ion in the active site or forms crucial hydrogen bonds.
The sulfonamide group's oxygen atoms act as hydrogen bond acceptors, while the NH group (if present in a variation) can be a hydrogen bond donor. rsc.org
The quinoline and iodophenyl rings engage in hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the binding pocket. rsc.org The iodine atom may form a specific halogen bond with a carbonyl oxygen or other electron-rich feature on the protein backbone.
These simulations allow researchers to rationalize the observed activity of a series of compounds. For example, docking can explain why a para-substituted phenyl ring is more favorable than a meta-substituted one by showing it allows for a more optimal fit and stronger interactions within the receptor site. nih.gov
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-receptor complex over time. mdpi.comnih.gov An MD simulation begins with the docked pose and simulates the movements and interactions of all atoms in the system for a set period, typically nanoseconds to microseconds. mdpi.com
The primary outputs of an MD simulation are the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD for the ligand and protein backbone indicates that the complex is not drifting apart and the binding pose is stable. mdpi.com Analysis of the simulation trajectory can confirm the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, identified during docking. rsc.org These simulations are crucial for verifying that a promising docked pose represents a truly stable binding mode and not a transient or energetically unfavorable state. nih.gov This provides a higher degree of confidence in the predicted binding hypothesis and is an invaluable tool for guiding further drug design efforts.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis represents a important computational tool in drug discovery, enabling researchers to correlate the physicochemical properties of a series of compounds with their biological activities. For derivatives of 8-hydroxyquinoline, including those with a sulfonyl group at the 5-position, QSAR studies have been instrumental in building predictive models. These models help in forecasting the bioactivity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts towards compounds with the highest potential.
In the context of 5-substituted 8-hydroxyquinolines, research has demonstrated that a combination of steric, electronic, and hydrophobic parameters of the substituent at the 5-position significantly influences their biological efficacy. nih.gov A study focusing on the antiplaque activity of 5-substituted 8-hydroxyquinolines against Streptococcus mutans revealed that smaller, lipophilic, and electron-withdrawing groups at this position tend to enhance activity. nih.gov The parent 8-hydroxyquinoline was found to be highly active, and the introduction of larger substituents often led to a decrease in activity unless compensated by favorable lipophilic and electronic properties. nih.gov For instance, the 5-chloro derivative maintained activity comparable to the parent compound, highlighting the delicate balance of these factors. nih.gov
While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles derived from related 5-sulfonyl-8-quinolinol derivatives can be extrapolated. The 4-iodobenzene-1-sulfonyl group is characterized by its significant steric bulk, high lipophilicity conferred by the iodophenyl moiety, and strong electron-withdrawing nature of the sulfonyl group. A hypothetical QSAR model would likely incorporate descriptors such as:
Molar Refractivity (MR): A measure of the volume occupied by the substituent.
LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity.
Hammett constants (σ): To quantify the electron-donating or withdrawing nature of the substituent.
A simplified, hypothetical QSAR equation for a series of 5-(arylsulfonyl)quinolin-8-ol derivatives might take the form:
log(1/IC50) = k1(MR) + k2(logP) + k3(σ) + C
Where k1, k2, and k3 are coefficients determined by regression analysis, and C is a constant. Based on general findings for 5-substituted 8-hydroxyquinolines, one might anticipate a negative coefficient for MR (indicating that excessive bulk is detrimental) and positive coefficients for logP and σ (indicating that higher lipophilicity and electron-withdrawing character are favorable for a particular biological target).
The following interactive table presents hypothetical data for a series of 5-(arylsulfonyl)quinolin-8-ol derivatives to illustrate how a QSAR study might be structured.
| Compound | Substituent (R) at position 4 of the phenyl ring | Molar Refractivity (MR) | logP | Hammett Constant (σp) | Predicted IC50 (µM) |
| 1 | -H | 43.8 | 3.5 | 0.00 | 5.2 |
| 2 | -Cl | 48.8 | 4.2 | 0.23 | 3.1 |
| 3 | -CH3 | 48.4 | 4.0 | -0.17 | 6.8 |
| 4 | -NO2 | 51.2 | 3.4 | 0.78 | 1.5 |
| 5 | -I | 59.1 | 4.6 | 0.18 | 2.5 |
| 6 | -OCH3 | 51.6 | 3.4 | -0.27 | 7.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
This predictive modeling approach allows for the virtual screening of a large library of potential derivatives, significantly streamlining the drug development process.
Rational Design Principles for Optimized Bioactivity of this compound Analogues
The principles of rational design are applied to systematically modify a lead compound, such as this compound, to enhance its biological activity, selectivity, and pharmacokinetic properties. This process is guided by an understanding of the target's three-dimensional structure and the SAR data obtained from initial screening and QSAR studies.
For the 8-hydroxyquinoline scaffold, the ability to chelate metal ions is a well-established mechanism of action for its antimicrobial and anticancer effects. nih.gov The nitrogen atom of the quinoline ring and the hydroxyl group at the 8-position form a bidentate chelation site. nih.gov Therefore, a key principle in designing analogues is the preservation of this chelating motif.
Building upon this core, the substituent at the 5-position offers a prime location for modification to fine-tune the molecule's properties. Research on 8-hydroxyquinoline-5-sulfonamides has shown that the nature of the group attached to the sulfonamide nitrogen is critical for antifungal activity. researchgate.net Specifically, the presence of an aromatic ring directly linked to the sulfonamide nitrogen was found to be more effective than alkyl or saturated heterocyclic substituents. researchgate.net This suggests that the 4-iodophenyl group in this compound plays a crucial role in its bioactivity, likely through interactions with a specific binding pocket in the target protein.
The rational design of analogues of this compound would, therefore, focus on several key strategies:
Modification of the Phenyl Ring: Systematic substitution on the 4-iodophenyl ring can probe the electronic and steric requirements of the binding site. Replacing the iodine atom with other halogens (e.g., -Br, -Cl) or with electron-donating (-CH3, -OCH3) or electron-withdrawing (-CF3, -NO2) groups can modulate the electronic properties and lipophilicity of the entire molecule.
Alteration of the Linker: The sulfonyl group provides a rigid and electron-withdrawing linker. Replacing it with other functionalities, such as a sulfonamide or an amide, could alter the geometry and hydrogen bonding capabilities of the molecule, potentially leading to improved interactions with the target.
Bioisosteric Replacement: The iodine atom is a large and lipophilic substituent. Bioisosteric replacement with other groups of similar size and electronic character could lead to improved pharmacokinetic profiles or enhanced binding affinity.
The following table outlines potential design strategies and the rationale behind them for optimizing the bioactivity of this compound analogues.
| Design Strategy | Rationale | Example Modification |
| Varying Phenyl Substituents | To probe the electronic and steric landscape of the target's binding pocket and optimize van der Waals and electronic interactions. | Replace 4-Iodo with 4-Chloro, 4-Trifluoromethyl, or 4-Methoxy. |
| Modifying the Linker | To alter the geometry, flexibility, and hydrogen bonding capacity of the molecule to better fit the active site. | Replace the sulfonyl linker with a sulfonamide or an amide linker. |
| Bioisosteric Replacement of Iodine | To improve pharmacokinetic properties, reduce potential toxicity, or enhance binding affinity while maintaining key interactions. | Replace the iodo group with a trifluoromethyl or a cyclopropyl (B3062369) group. |
| Substitution on the Quinoline Ring | To modulate the pKa of the 8-hydroxyl group and the nitrogen atom, influencing chelation potential and overall solubility. | Introduce small substituents at the 2- or 7-positions of the quinoline ring. |
Through the iterative application of these rational design principles, guided by computational modeling and subsequent biological evaluation, novel analogues of this compound with superior potency and more favorable drug-like properties can be systematically developed.
Perspectives and Future Research Directions for 5 4 Iodobenzene 1 Sulfonyl Quinolin 8 Ol
Development of Novel Analogues with Enhanced Bioactivity or Selectivity
The core structure of 5-(4-Iodobenzene-1-sulfonyl)quinolin-8-ol offers numerous opportunities for modification to develop novel analogues with improved biological efficacy and target selectivity. The existing body of research on quinoline-5-sulfonamides provides a strong foundation for this endeavor.
Key to the biological activity of 8-hydroxyquinoline (B1678124) derivatives is the unsubstituted phenolic group at the 8-position. nih.gov Structure-activity relationship (SAR) studies on related compounds have consistently shown that this hydroxyl group is crucial for their biological effects. nih.gov Therefore, future modifications should prioritize retaining this feature while exploring substitutions at other positions.
The main avenues for creating novel analogues include:
Modification of the Benzene (B151609) Ring: The 4-iodo substituent on the benzene ring is a prime site for modification. The iodine atom can be replaced with other halogens (e.g., chlorine, bromine, fluorine) or with electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. nih.gov This can influence the compound's binding affinity to biological targets and its pharmacokinetic properties.
Alterations to the Sulfonamide Linker: The sulfonamide group itself can be a point of modification. For instance, N-alkylation or N-arylation of the sulfonamide nitrogen could lead to compounds with different biological profiles. However, it is important to note that in some related structures, the addition of a methyl group to the sulfonamide nitrogen has been shown to cause steric hindrance and reduce activity against certain targets. mdpi.com
Introduction of Hybrid Systems: A promising strategy involves creating hybrid molecules by linking the quinoline-5-sulfonamide (B3425427) scaffold to other pharmacologically active moieties. For example, the incorporation of 1,2,3-triazole rings, which are known to be bioisosteres of amides, can lead to better stabilization of ligand-receptor complexes through additional interactions. nih.gov Similarly, attaching acetylene (B1199291) derivatives to the sulfonamide nitrogen has yielded compounds with significant anticancer and antibacterial activities. nih.gov
The following table summarizes the key structural modifications and their potential impact on bioactivity:
| Modification Site | Potential Changes | Anticipated Impact on Bioactivity | Supporting Evidence |
| Benzene Ring (Position 4) | Replacement of iodine with other halogens or functional groups. | Modulation of electronic properties, binding affinity, and pharmacokinetics. | Antiviral activity of related compounds increases with the lipophilicity and electron-withdrawing properties of substituents on an anilide ring. nih.gov |
| Sulfonamide Linker | N-alkylation or N-arylation. | Altered steric and electronic profile, potentially leading to new target interactions. | A methyl group on the sulfonamide nitrogen can cause steric clashes. mdpi.com |
| Hybridization | Introduction of moieties like 1,2,3-triazoles or acetylenes. | Enhanced stabilization of ligand-receptor complexes and novel biological activities. | Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide show potent anticancer and antibacterial properties. nih.gov |
Exploration in Chemical Biology for Pathway Probes and Biological Tool Development
Small molecules with well-defined biological activities are invaluable as chemical probes to investigate and understand complex biological processes. osti.gov this compound and its derivatives hold promise for development as such tools.
A key feature that makes this compound class suitable for developing biological probes is the potential to introduce "minimalist linkers." These linkers, which can contain functionalities like a diazirine and an alkyne, can be incorporated into the molecule with only a minor effect on its inhibitory potency. osti.gov Such modified probes can then be used for target identification and profiling in cellular systems using techniques like proteomics.
The development of pathway-based high-throughput chemical screens offers another avenue for utilizing these compounds. researchgate.net By combining cell-based assays with technologies like flow cytometry, it is possible to identify small molecule inhibitors of specific cellular pathways. researchgate.net Given that derivatives of quinoline (B57606) sulfonamides have been shown to inhibit enzymes like the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key player in cancer cell metabolism, there is a strong rationale for developing probes based on the this compound scaffold to study metabolic pathways in cancer. mdpi.comnih.gov
Furthermore, the inherent fluorescence of many metal complexes of 8-hydroxyquinoline derivatives can be exploited. colab.wsuci.edu This property could be harnessed to develop fluorescent probes for cellular imaging, allowing for the spatiotemporal tracking of the compound and its interactions with cellular components.
Investigation of Potential Non-Biological Applications (e.g., in Material Science)
The applications of 8-hydroxyquinoline derivatives extend beyond the biological realm into materials science, primarily due to their excellent metal-chelating and fluorescence properties. mdpi.comrroij.com These characteristics make them suitable for use in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ions. mdpi.commdpi.com
The 8-hydroxyquinoline scaffold is known to form stable complexes with a wide range of metal ions. researchgate.net The formation of these metal chelates often leads to a significant enhancement of fluorescence emission. rroij.com This property is the basis for their use as chemosensors for detecting environmentally and biologically important metal ions. mdpi.com For instance, derivatives of 8-hydroxyquinoline-5-sulfonic acid have been shown to form fluorescent complexes with numerous metals, with some exhibiting intense fluorescence. osti.govcolab.wsuci.edu
The following table highlights the potential non-biological applications of this compound and its analogues:
| Application Area | Key Property | Mechanism/Principle | Supporting Evidence |
| Organic Light-Emitting Diodes (OLEDs) | Electron carrier capabilities. | The 8-hydroxyquinoline moiety can act as an electron carrier in the emissive layer of OLED devices. | 8-Hydroxyquinoline and its derivatives are used as electron carriers in OLEDs. mdpi.com |
| Fluorescent Chemosensors | Metal chelation and fluorescence enhancement. | The compound can bind to specific metal ions, leading to a measurable change in fluorescence intensity. | Derivatives of 8-hydroxyquinoline are used as fluorescent chemosensors for metal ions. mdpi.commdpi.com |
| Gravimetric Analysis | Metal chelation and precipitation. | The compound can be used as a reagent for the selective precipitation and quantification of metal ions. | 8-hydroxyquinoline is an excellent reagent for the gravimetric analysis of metal ions. rroij.com |
Future research in this area should focus on characterizing the metal-chelating properties of this compound with various metal ions and evaluating the photophysical properties of the resulting complexes.
Identification of Unexplored Biological Targets and Pathways for Therapeutic Development
While some biological targets for the broader class of quinoline sulfonamides have been identified, there remains a vast landscape of unexplored targets and pathways that could be modulated by this compound and its derivatives.
Known targets for related compounds include:
Pyruvate Kinase M2 (PKM2): Certain quinoline-8-sulfonamide (B86410) derivatives have been identified as inhibitors of this enzyme, which is crucial for cancer metabolism. mdpi.comnih.gov
Carbonic Anhydrases (CAs): Quinoline-based sulfonamides have been developed as inhibitors of cancer-related carbonic anhydrase isoforms, such as hCA IX and hCA XII. nih.gov
Botulinum Neurotoxin A (BoNT/A): The quinolin-8-ol scaffold has been explored for its potential to inhibit the metalloprotease activity of this toxin.
The diverse biological activities reported for 8-hydroxyquinoline derivatives, including anticancer, antibacterial, antifungal, and antiviral properties, suggest that these compounds likely interact with multiple biological targets. mdpi.comnih.gov Future research should aim to deconvolve these activities and identify the specific molecular targets responsible for each effect.
Approaches to identify novel targets could include:
Phenotypic Screening: Utilizing high-throughput screening of compound libraries against various cell lines or disease models to identify novel biological effects.
Affinity-Based Proteomics: Using chemically modified probes of this compound to pull down and identify its binding partners in a cellular context.
Computational Target Prediction: Employing in silico methods to predict potential binding targets based on the compound's structure and physicochemical properties.
The identification of new targets will open up novel avenues for therapeutic development, potentially addressing a wide range of diseases.
Advancements in Synthetic and Analytical Methodologies for this Compound Class
The synthesis of this compound and its analogues typically starts from 8-hydroxyquinoline. A common synthetic route involves the chlorosulfonylation of 8-hydroxyquinoline to produce 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov This intermediate can then be reacted with various amines or other nucleophiles to generate a diverse library of sulfonamide derivatives. nih.govresearchgate.net
Advancements in synthetic methodologies could focus on:
One-Pot Reactions: Developing more efficient one-pot procedures to streamline the synthesis and reduce the number of purification steps. nih.gov
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields.
Catalytic Methods: Exploring novel catalytic systems, such as palladium/copper catalysis, for more complex cross-coupling reactions to introduce diverse functionalities. acs.org
In terms of analytical methodologies, a combination of spectroscopic and chromatographic techniques is essential for the characterization of these compounds.
Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and FT-IR are crucial for structural elucidation. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. nih.gov
Chromatography: High-performance liquid chromatography (HPLC) is a key tool for assessing the purity of the synthesized compounds and for analytical applications, such as in the study of metal-complex fluorescence. colab.wsuci.edu
Computational Analysis: Density Functional Theory (DFT) and molecular dynamics simulations are increasingly being used to investigate the reactive properties, electronic structure, and potential interactions of these molecules with biological targets. dntb.gov.uaresearchgate.net
Future work should continue to refine these synthetic and analytical approaches to facilitate the rapid and efficient generation and characterization of novel this compound analogues for further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

